molecular formula C17H15F4N3O2 B2684341 N-[(4-Fluorophenyl)methyl]-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide CAS No. 2380141-83-1

N-[(4-Fluorophenyl)methyl]-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide

Cat. No. B2684341
CAS RN: 2380141-83-1
M. Wt: 369.32
InChI Key: BVGBTSCBQQABBN-UHFFFAOYSA-N
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Description

“N-[(4-Fluorophenyl)methyl]-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide” is a chemical compound with the molecular formula C17H15F4N3O2. It contains several functional groups, including a carboxamide group, an azetidine ring, and a pyridine ring. The compound also contains fluorine atoms, which are often used in medicinal chemistry to modulate the properties of drug-like molecules .


Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of fluorine atoms can significantly affect the properties of the compound, including its reactivity and interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atoms could affect its polarity and solubility. The azetidine ring could also influence its shape and reactivity .

Future Directions

The future research directions for this compound could include further studies to determine its properties and potential uses. This could involve in-depth studies of its reactivity, as well as investigations into its potential biological activity .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O2/c18-12-3-1-11(2-4-12)8-23-16(25)24-9-14(10-24)26-13-5-6-22-15(7-13)17(19,20)21/h1-7,14H,8-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGBTSCBQQABBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)F)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide

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